n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide
Description
n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide: is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound has a cyclopropane carboxamide group attached to a pyrazole ring via a propyl linker. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-(3-pyrazol-1-ylpropyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H15N3O/c14-10(9-3-4-9)11-5-1-7-13-8-2-6-12-13/h2,6,8-9H,1,3-5,7H2,(H,11,14) |
InChI Key |
MTKABARPLPTRFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCCCN2C=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide can be achieved through various synthetic routes. One common method involves the cyclocondensation of acetylenic ketones with hydrazines to form pyrazole intermediates, which are then further functionalized . Another approach is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes . These reactions typically require mild conditions and offer good yields.
Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high purity and yield . The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: Reduction of the compound can lead to the formation of hydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring or the cyclopropane carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring typically yields pyrazole N-oxides, while reduction can produce hydropyrazoles.
Scientific Research Applications
n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. Pyrazole derivatives are known to interact with various enzymes and receptors, leading to their biological effects . For example, they can inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects, or interact with GABA receptors, resulting in anxiolytic effects .
Comparison with Similar Compounds
- 2-methyl-N-[3-(1H-pyrazol-1-yl)propyl]cyclopropanecarboxamide
- 3-(1H-pyrazol-1-yl)propylamine
- 1-(3-aminopropyl)pyrazole
Comparison: Compared to similar compounds, n-(3-(1h-Pyrazol-1-yl)propyl)cyclopropanecarboxamide is unique due to the presence of the cyclopropane carboxamide group, which can influence its chemical reactivity and biological activity. The cyclopropane ring adds strain to the molecule, potentially enhancing its reactivity in certain chemical reactions. Additionally, the carboxamide group can form hydrogen bonds, affecting the compound’s interaction with biological targets.
Biological Activity
Introduction
n-(3-(1H-Pyrazol-1-yl)propyl)cyclopropanecarboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is , with a molecular weight of 193.25 g/mol. The compound features a cyclopropane ring and a pyrazole moiety, which are known to influence its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, related cyclopropanecarboxamides have been shown to inhibit the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which plays a critical role in cancer cell metabolism. In vitro assays demonstrated that these compounds could achieve nanomolar antiproliferative activities against various human tumor cell lines, including A2780, with IC50 values as low as 0.00049 μM .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been well-documented. For example, studies have indicated that pyrazole-based compounds can exhibit potent antimicrobial and antioxidant activities. These activities were evaluated using methods such as DPPH radical scavenging and reducing power assays, demonstrating significant potential for therapeutic applications against microbial infections .
Analgesic Effects
In pharmacological testing, certain derivatives of cyclopropanecarboxamides have shown analgesic effects superior to traditional non-steroidal anti-inflammatory drugs (NSAIDs). This suggests that this compound may possess similar properties, warranting further investigation into its pain-relieving mechanisms .
Enzyme Inhibition
The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of specific enzymes involved in metabolic pathways. For instance, NAMPT inhibition leads to decreased NAD+ levels in cancer cells, thereby inducing apoptosis and inhibiting tumor growth .
Interaction with Biological Targets
The structural characteristics of this compound allow it to interact with various biological targets. The pyrazole ring is known for its ability to form hydrogen bonds and engage in π-stacking interactions, enhancing its binding affinity to target proteins involved in disease processes.
Experimental Studies
Several experimental studies have focused on the biological activity of analogs of this compound:
Clinical Implications
The promising biological activities of this compound suggest potential applications in cancer therapy, antimicrobial treatments, and pain management. Further clinical trials are necessary to establish safety profiles and therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
